![molecular formula C18H28N2O3 B3059689 tert-Butyl [4-(3-methoxyphenyl)piperidin-4-yl]methylcarbamate CAS No. 1158750-68-5](/img/structure/B3059689.png)
tert-Butyl [4-(3-methoxyphenyl)piperidin-4-yl]methylcarbamate
Vue d'ensemble
Description
Tert-Butyl [4-(3-methoxyphenyl)piperidin-4-yl]methylcarbamate, also known as Boc-Pip-OCH3, is a chemical compound that has gained attention in scientific research due to its potential as a useful tool in drug discovery.
Mécanisme D'action
The mechanism of action of tert-Butyl [4-(3-methoxyphenyl)piperidin-4-yl]methylcarbamate is not fully understood, but it is believed to act as a modulator of protein-protein interactions. It has been shown to inhibit the activity of several proteins involved in cancer cell growth and proliferation, including the oncogenic transcription factor c-Myc.
Biochemical and Physiological Effects:
tert-Butyl [4-(3-methoxyphenyl)piperidin-4-yl]methylcarbamate has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. tert-Butyl [4-(3-methoxyphenyl)piperidin-4-yl]methylcarbamate has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using tert-Butyl [4-(3-methoxyphenyl)piperidin-4-yl]methylcarbamate in lab experiments is its relative ease of synthesis. It can be synthesized using commercially available starting materials and standard chemical reactions. Additionally, tert-Butyl [4-(3-methoxyphenyl)piperidin-4-yl]methylcarbamate has been shown to be stable under a wide range of conditions, making it a useful tool for drug discovery.
One limitation of using tert-Butyl [4-(3-methoxyphenyl)piperidin-4-yl]methylcarbamate in lab experiments is its relatively low potency compared to other compounds targeting the same proteins. Additionally, the mechanism of action of tert-Butyl [4-(3-methoxyphenyl)piperidin-4-yl]methylcarbamate is not fully understood, which may limit its usefulness in certain applications.
Orientations Futures
There are several future directions for the use of tert-Butyl [4-(3-methoxyphenyl)piperidin-4-yl]methylcarbamate in scientific research. One direction is the development of more potent analogs of tert-Butyl [4-(3-methoxyphenyl)piperidin-4-yl]methylcarbamate for use in drug discovery. Another direction is the investigation of the mechanism of action of tert-Butyl [4-(3-methoxyphenyl)piperidin-4-yl]methylcarbamate, which may lead to the development of new drugs targeting protein-protein interactions. Additionally, tert-Butyl [4-(3-methoxyphenyl)piperidin-4-yl]methylcarbamate could be used as a tool for the study of protein-protein interactions in various biological systems.
Applications De Recherche Scientifique
Tert-Butyl [4-(3-methoxyphenyl)piperidin-4-yl]methylcarbamate has been used in scientific research as a tool for drug discovery. It has been shown to have potential as a scaffold for the development of new drugs targeting various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. tert-Butyl [4-(3-methoxyphenyl)piperidin-4-yl]methylcarbamate has also been used as a building block for the synthesis of other compounds with potential therapeutic applications.
Propriétés
IUPAC Name |
tert-butyl N-[[4-(3-methoxyphenyl)piperidin-4-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-17(2,3)23-16(21)20-13-18(8-10-19-11-9-18)14-6-5-7-15(12-14)22-4/h5-7,12,19H,8-11,13H2,1-4H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHIKTTZLCLSOBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCNCC1)C2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70678270 | |
| Record name | tert-Butyl {[4-(3-methoxyphenyl)piperidin-4-yl]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl [4-(3-methoxyphenyl)piperidin-4-yl]methylcarbamate | |
CAS RN |
1158750-68-5 | |
| Record name | tert-Butyl {[4-(3-methoxyphenyl)piperidin-4-yl]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



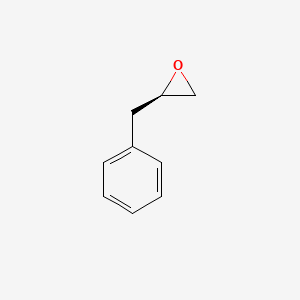
![N-Methyl-N-{[(prop-2-en-1-yl)oxy]carbonyl}-L-alanine](/img/structure/B3059608.png)
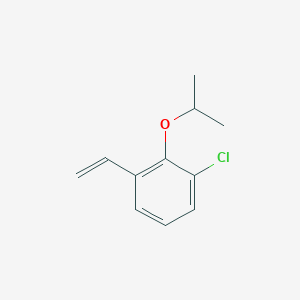

![[1-(4-Methoxyphenyl)-2-phenylethyl]methylamine](/img/structure/B3059611.png)
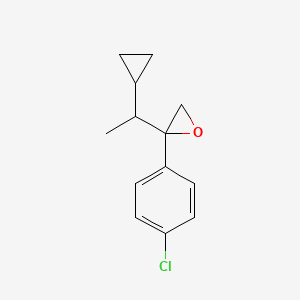

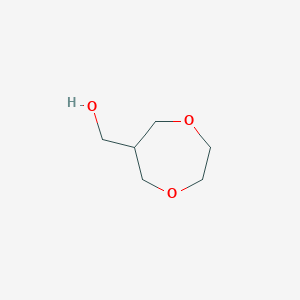
![2-(4-methoxyphenyl)-1-oxo-3-pyridin-3-yl-N-[[3-(trifluoromethyl)phenyl]methyl]-3,4-dihydroisoquinoline-4-carboxamide](/img/structure/B3059622.png)
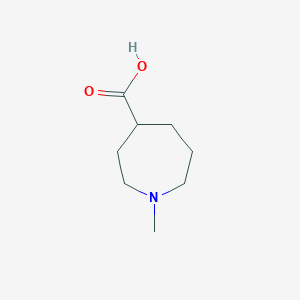



![2,4-Thiazolidinedione, 3-[(4-methylphenyl)methyl]-](/img/structure/B3059629.png)